

An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Cat. No.: B1326124

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages information on structurally related molecules and established chemical principles to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are interested in this and similar molecular scaffolds.

Molecular Structure and Properties

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester derivative characterized by an eight-carbon aliphatic chain with a terminal ethyl ester and a ketone at the C8 position. The ketone is further substituted with a 2-chlorophenyl group. The presence of the chloro-substituent on the phenyl ring at the ortho position is a key structural feature influencing its electronic properties and steric hindrance around the carbonyl group.

Chemical Structure

The IUPAC name for the compound is **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**. Its structure consists of:

- An octanoate backbone.
- An ethyl ester group (-COOCH₂CH₃) at one end of the chain.
- A carbonyl group (C=O) at the C8 position.
- A 2-chlorophenyl group attached to the C8 carbonyl carbon.

Physicochemical Data

No experimental data for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is readily available in surveyed chemical databases. The following table summarizes its calculated molecular formula and weight, with other key physical properties listed as "Not Available."

Property	Value
Molecular Formula	C ₁₆ H ₂₁ ClO ₃
Molecular Weight	296.79 g/mol
CAS Number	Not Available
Appearance	Not Available
Melting Point	Not Available
Boiling Point	Not Available
Solubility	Not Available
Predicted LogP	Not Available

Spectroscopic Data

Predicted spectroscopic data is not available. Experimental characterization would typically involve:

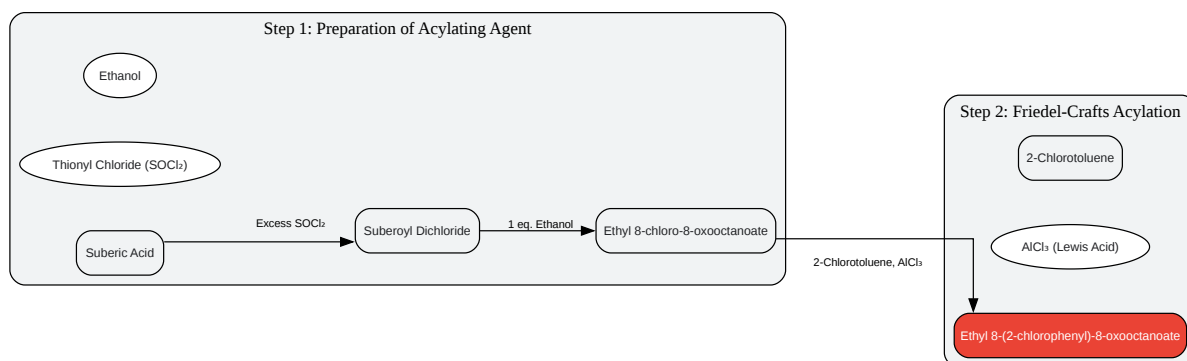
- ^1H NMR: To identify the chemical environment of the hydrogen atoms in the ethyl group, the aliphatic chain, and the aromatic ring.
- ^{13}C NMR: To determine the number and type of carbon atoms.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester and ketone carbonyl stretches.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Proposed Synthesis

A viable synthetic route for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is the Friedel-Crafts acylation of 2-chlorotoluene with a suitable derivative of suberic acid.^[1] This electrophilic aromatic substitution is a standard method for forming aryl ketones.^{[1][2]}

Synthetic Workflow

The proposed synthesis involves two main steps: the preparation of the acylating agent followed by the Friedel-Crafts acylation reaction.



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Caption: Proposed two-step synthesis of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

Experimental Protocol

The following is a generalized protocol for the proposed synthesis. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.

Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)

- To a solution of suberic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.
- Reflux the mixture until the evolution of gas ceases, indicating the formation of suberoyl dichloride.
- Remove the excess thionyl chloride and solvent under reduced pressure.

- To the resulting crude suberoyl dichloride, add one equivalent of anhydrous ethanol dropwise at a controlled temperature (e.g., 0 °C) to favor monoesterification.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
- The resulting ethyl 8-chloro-8-oxooctanoate can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

- In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 2-chlorotoluene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3) in an appropriate solvent (e.g., dichloromethane or nitrobenzene).^[1]
- Cool the mixture to a low temperature (e.g., 0-5 °C).
- Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in the same solvent to the reaction mixture.
- After the addition, allow the reaction to proceed at a controlled temperature. The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.
- Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

Potential Applications in Drug Development

While there is no specific biological activity reported for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**, the molecular scaffold is of interest in medicinal chemistry. Aryl ketone motifs are present in various biologically active compounds. The long aliphatic chain with a terminal ester group provides lipophilicity, which can be crucial for membrane permeability. The 2-chloro substitution on the phenyl ring can influence the molecule's metabolic stability and binding interactions with biological targets.

Further research would be required to explore the potential therapeutic applications of this compound.

Conclusion

This technical guide has detailed the molecular structure of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**, presented its calculated physicochemical properties, and outlined a plausible synthetic route via Friedel-Crafts acylation. While experimental data for this specific molecule remains elusive in the public domain, the information provided herein serves as a valuable starting point for researchers interested in its synthesis and potential applications. Standard analytical techniques will be essential for the structural confirmation and characterization of this compound upon its synthesis.

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References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326124#ethyl-8-2-chlorophenyl-8-oxooctanoate-molecular-structure]

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